Methyl 1,2,4-oxadiazole-3-carboxylate
Overview
Description
Methyl 1,2,4-oxadiazole-3-carboxylate is a useful research compound. Its molecular formula is C4H4N2O3 and its molecular weight is 128.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 1,2,4-oxadiazole-3-carboxylate is a derivative of the 1,2,4-oxadiazole class of compounds . These compounds have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of these compounds are often the enzymes and proteins essential for the survival and replication of the infectious agents .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target . For instance, some 1,2,4-oxadiazole derivatives have been found to target enzymes like thymidylate-synthase, histone deacetylase, topoisomerase II, and telomerase, inhibiting their function and thus stopping proliferation .
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to affect various biochemical pathways depending on their specific targets . For example, if the target is an enzyme involved in DNA replication, the compound could disrupt the DNA replication pathway, leading to cell death .
Result of Action
Given that 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents , it can be inferred that the result of their action would be the inhibition of the growth or replication of the infectious agents, leading to their eventual elimination.
Properties
IUPAC Name |
methyl 1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-8-4(7)3-5-2-9-6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVALCCOSBJXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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